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Compound of Interest

Compound Name: Antifungal agent 42

Cat. No.: B15140258 Get Quote

AN-42-01

Introduction
Antifungal agent 42 is a novel investigational triazole exhibiting potent, broad-spectrum

activity against various fungal pathogens, including resistant strains of Candida albicans and

Aspergillus fumigatus. Its primary mechanism of action involves the inhibition of lanosterol 14α-

demethylase (Erg11p), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2]

Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal

cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal

cell death.[1][2] Preclinical development requires a robust formulation to enable systemic

administration for in vivo efficacy and pharmacokinetic studies.

A significant challenge in the development of Antifungal Agent 42 is its poor aqueous

solubility, a common characteristic of drugs in its class. This property hinders the development

of a simple aqueous solution for intravenous (IV) administration, which is often the preferred

route for treating systemic fungal infections to ensure rapid onset of action and complete

bioavailability.[3] To overcome this limitation, a nanosuspension formulation has been

developed. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles

stabilized by a minimal concentration of surfactants and/or polymers.[3][4][5] This formulation

approach enhances the dissolution rate and saturation solubility of the drug, making it suitable

for intravenous delivery.[5]
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These application notes provide a comprehensive overview and detailed protocols for the

preparation, characterization, and in vivo evaluation of a nanosuspension formulation of

Antifungal Agent 42.

Physicochemical Properties of Antifungal Agent 42
A summary of the key physicochemical properties of Antifungal Agent 42 is presented in Table

1. The low aqueous solubility and high lipophilicity (log P) necessitate an enabling formulation

strategy, such as nanosizing, for intravenous administration.

Table 1: Physicochemical Properties of Antifungal Agent 42

Property Value

Molecular Weight 705.6 g/mol

Appearance White to off-white crystalline powder

Melting Point 182 °C

Aqueous Solubility (pH 7.4) < 0.1 µg/mL

Log P 5.8

pKa 2.5 (weakly basic)

| BCS Classification | Class II |

Protocols
Protocol 1: Preparation of Antifungal Agent 42
Nanosuspension for Intravenous Administration
1.1. Objective: To prepare a sterile, stable nanosuspension of Antifungal Agent 42 with a

target particle size of < 200 nm for intravenous administration in preclinical animal models.

1.2. Materials and Equipment:

Antifungal Agent 42 (micronized powder)
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Poloxamer 188 (Stabilizer)

Sodium Chloride

Water for Injection (WFI)

High-pressure homogenizer

0.22 µm sterile syringe filter

Sterile vials

Analytical balance

Magnetic stirrer and stir bars

1.3. Formulation Composition: The composition for a 10 mL batch of a 5 mg/mL

nanosuspension is detailed in Table 2.

Table 2: Composition of the 5 mg/mL Antifungal Agent 42 Nanosuspension

Component Quantity Purpose

Antifungal Agent 42 50 mg
Active Pharmaceutical
Ingredient

Poloxamer 188 25 mg Steric Stabilizer

Sodium Chloride 90 mg Tonicity-adjusting agent

| Water for Injection | q.s. to 10 mL | Vehicle |

1.4. Procedure:

Preparation of Stabilizer Solution:

1. Accurately weigh 25 mg of Poloxamer 188 and 90 mg of Sodium Chloride.

2. Dissolve in approximately 8 mL of WFI in a sterile beaker with gentle stirring.
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Preparation of Pre-suspension:

1. Accurately weigh 50 mg of micronized Antifungal Agent 42.

2. Gradually add the powder to the stabilizer solution while stirring to form a coarse

suspension.

3. Adjust the final volume to 10 mL with WFI.

High-Pressure Homogenization (Top-Down Method):

1. Prime the high-pressure homogenizer according to the manufacturer's instructions.

2. Process the pre-suspension through the homogenizer at 1500 bar for 20-30 cycles.

3. Collect samples intermittently to monitor particle size distribution until the desired size is

achieved (Z-average < 200 nm).

Sterilization and Aseptic Filling:

1. Sterilize the final nanosuspension by filtration through a 0.22 µm sterile syringe filter into a

sterile receiving vessel.

2. Aseptically dispense the sterile nanosuspension into sterile glass vials and seal.

3. Store at 2-8 °C, protected from light.

Protocol 2: Characterization of the Antifungal Agent 42
Nanosuspension
2.1. Objective: To ensure the quality, stability, and suitability of the nanosuspension for in vivo

use by characterizing its key physicochemical attributes.

2.2. Particle Size and Polydispersity Index (PDI) Analysis:

Method: Dynamic Light Scattering (DLS).

Procedure:
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1. Dilute the nanosuspension appropriately with WFI to achieve an optimal scattering

intensity.

2. Equilibrate the sample to 25 °C.

3. Measure the Z-average particle size and PDI.

4. Perform measurements in triplicate.

5. Acceptance Criteria: Z-average < 200 nm; PDI < 0.25.

2.3. Zeta Potential Analysis:

Method: Laser Doppler Electrophoresis.

Procedure:

1. Dilute the nanosuspension with WFI.

2. Measure the electrophoretic mobility to determine the zeta potential.

3. A sufficiently high absolute zeta potential (e.g., > |20| mV) indicates good electrostatic

stability.

2.4. Drug Content and Purity Analysis:

Method: High-Performance Liquid Chromatography (HPLC).

Procedure:

1. Dissolve an accurately measured volume of the nanosuspension in a suitable organic

solvent (e.g., acetonitrile/methanol) to completely dissolve the drug.

2. Further dilute to a concentration within the calibrated range of the HPLC method.

3. Analyze the sample for the concentration of Antifungal Agent 42 and the presence of any

degradation products.

4. Acceptance Criteria: Drug content 90-110% of the label claim; Purity > 99%.
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Table 3: Typical Characterization Data for Optimized Nanosuspension Formulation

Parameter Result

Z-Average Diameter (nm) 185 ± 5 nm

Polydispersity Index (PDI) 0.18 ± 0.02

Zeta Potential (mV) -25 ± 3 mV

Drug Content (% of Label Claim) 98.5%

pH 6.8

| Osmolality (mOsm/kg) | 295 |

Protocol 3: In Vivo Efficacy in a Murine Model of
Systemic Candidiasis
3.1. Objective: To evaluate the in vivo efficacy of the Antifungal Agent 42 nanosuspension in a

neutropenic mouse model of disseminated Candida albicans infection.

3.2. Materials and Animals:

Female BALB/c mice (6-8 weeks old)

Candida albicans strain (e.g., SC5314)

Cyclophosphamide (immunosuppressive agent)

Antifungal Agent 42 nanosuspension (5 mg/mL)

Vehicle control (Poloxamer 188 in saline)

Standard of care control (e.g., Fluconazole)

Sterile saline, syringes, and needles

3.3. Procedure:
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Immunosuppression:

1. Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) on

day -4 and day -1 prior to infection.

Infection:

1. On day 0, infect mice via the lateral tail vein with 1 x 10⁵ CFU of C. albicans in 0.1 mL of

sterile saline.

Treatment:

1. Randomize mice into treatment groups (n=10 per group):

Group 1: Vehicle control (IV, once daily)

Group 2: Antifungal Agent 42 (e.g., 5 mg/kg, IV, once daily)

Group 3: Antifungal Agent 42 (e.g., 10 mg/kg, IV, once daily)

Group 4: Fluconazole (e.g., 10 mg/kg, oral gavage, once daily)

2. Initiate treatment 24 hours post-infection and continue for 7 consecutive days.

Endpoint Analysis:

1. Survival: Monitor mice daily for 21 days post-infection and record survival.

2. Fungal Burden: On day 8 (24 hours after the last dose), euthanize a subset of mice from

each group (n=5).

3. Aseptically harvest kidneys, homogenize in sterile saline, and perform serial dilutions.

4. Plate dilutions on Sabouraud Dextrose Agar and incubate at 35 °C for 48 hours.

5. Count colonies and express the fungal burden as log₁₀ CFU per gram of tissue.

Table 4: Representative In Vivo Efficacy Data
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Treatment Group (Dose)
Median Survival Time
(Days)

Mean Kidney Fungal
Burden (log₁₀ CFU/g ± SD)

Vehicle Control 8 6.5 ± 0.4

Antifungal Agent 42 (5 mg/kg) 18 4.2 ± 0.6

Antifungal Agent 42 (10 mg/kg) > 21 2.1 ± 0.5

| Fluconazole (10 mg/kg) | > 21 | 2.5 ± 0.7 |

Visualizations
Mechanism of Action
The primary target of Antifungal Agent 42 is the Erg11p enzyme within the ergosterol

biosynthesis pathway, a pathway critical for fungal membrane integrity.[1][2][6]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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